molecular formula C36H42O10S2 B019994 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol CAS No. 77698-99-8

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol

Cat. No. B019994
CAS RN: 77698-99-8
M. Wt: 698.8 g/mol
InChI Key: PSRQUUMTYKKBPW-NJMTUYGZSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol involves the selective protection of hydroxyl groups in the glucose molecule. One notable method for its synthesis includes the use of trimethylsilyl bromide, cobalt(II) bromide, tetrabutylammonium bromide, and a molecular sieve in dichloromethane, facilitating stereoselective α-glucosylation reactions (Koto et al., 1982). Another approach involves the intramolecular displacement reaction using cesium propionate, leading to the formation of an anhydro ring structure from 2,3,4,6-tetra-O-benzyl-D-glucopyranose (Rao & Perlin, 1984).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its tetra-benzyl protected glucose backbone and mesyl groups at the 1 and 5 positions. These structural features are crucial for its reactivity and selectivity in glycosylation reactions. The structural analysis often relies on NMR spectroscopy, which provides insight into its conformational properties and the effects of substituents on its reactivity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic attacks and intramolecular displacements, which are fundamental for synthesizing complex carbohydrates. For instance, displacement reactions on the 1,5-di-O-sulfonyl derivatives lead to the formation of specific tetrahydrofuran derivatives through nucleophilic attack and elimination processes (Fowler et al., 1993).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its protective groups. These properties are essential for determining its suitability in various organic synthesis reactions and purification processes.

Chemical Properties Analysis

The chemical properties, including reactivity towards glycosylation agents, stability under different conditions, and the selective removal of protective groups, are critical for its application in synthesizing glycosidic linkages. The presence of benzyl and mesyl groups allows for selective deprotection and activation steps, facilitating the synthesis of desired glycosides with high yield and selectivity.

Scientific Research Applications

  • It is a key ingredient in synthesizing piperidine analogs of aldohexoses and aldohexono-1,5-lactone (Kováříková, Ledvina, & Šaman, 1999).

  • This compound is used in the research of C-beta-D-glucopyranosyl derivatives (Grynkiewicz & BeMiller, 1984).

  • It is used in the synthesis of 2,3,5-tri-O-benzyl-α-D-ribofuranosylethyne and its derivatives, including α-showdomycin (Aslani-Shotorbani et al., 1981).

  • 2,3,4,6-tetra-O-benzyl-D-glucopyranose is utilized for C-D-glucopyranosyl derivatization in scientific applications (Allevi et al., 1987).

  • Its reaction with potassium superoxide results in the loss of H-4 and the 5-mesyloxy substituent, leading to enol ether 4 (Rao & Perlin, 1981).

  • 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl dimethylphosphinothioate is a new synthetic method for aryl D-glucopyranosides and 1-aryl-1-deoxy-D-glucopyranoses (Yamanoi, Fujioka, & Inazu, 1994).

  • Displacement reactions on 2,3,4,6-tetra-O-benzyl-1,5-di-O-sulfonyl-D-glucitols lead to the synthesis of various organic compounds (Fowler et al., 1993).

  • 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride reacts with silyl enol ethers and silver(I) trifluoromethanesulphonate to afford D-C-glucopyranosyl derivatives (Allevi et al., 1987).

  • The synthesized 1,6-thioanhydro-D-glucitol has potential applications in chemical synthesis and drug development (Kuszmann & Sohár, 1976).

  • Its reaction with cesium propionate leads to almost quantitative conversion into 3,4,6-tri-O-benzyl-1-O-propionyl-2 (Rao & Perlin, 1984).

Mechanism of Action

    Target of Action

    It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .

    Mode of Action

    The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens

    Biochemical Pathways

    The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.

    Result of Action

    The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.

properties

IUPAC Name

[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRQUUMTYKKBPW-NJMTUYGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453271
Record name 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77698-99-8
Record name 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?

A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with this compound []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []

Q2: How does the reaction of this compound differ with potassium superoxide compared to its reaction with cesium propionate?

A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with this compound, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []

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